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Compound of Interest

5-Aminothiazole-2-carboxylic acid
Compound Name:
hydrochloride

Cat. No. B1529886

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal
chemistry and materials science. Its structural integrity and purity are paramount for the
successful synthesis of downstream products. This technical guide provides a comprehensive
analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS)—essential for the unambiguous identification and
characterization of this compound. Beyond presenting spectral data, this document offers field-
proven insights into the causality behind experimental choices and provides robust, self-
validating protocols for data acquisition, empowering researchers to achieve high-quality,
reproducible results.

Molecular Structure and Physicochemical
Properties

5-Aminothiazole-2-carboxylic acid is a substituted thiazole featuring both an amino group (-
NHz) at position 5 and a carboxylic acid group (-COOH) at position 2. This unique arrangement
of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

e Molecular Formula: CaHaN202S[1][2]
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e Molecular Weight: 144.15 g/mol [1][2]

e |[UPAC Name: 2-Amino-1,3-thiazole-5-carboxylic acid[2]

« CAS Number: 40283-46-3[1][2]

The structural arrangement of the molecule is visualized below.
Caption: Chemical structure of 5-aminothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of
organic molecules. For 5-aminothiazole-2-carboxylic acid, both *H and 3C NMR provide
definitive structural confirmation.

'H NMR Spectral Data & Interpretation

The *H NMR spectrum is characterized by its simplicity, showing distinct signals for the thiazole
ring proton and the exchangeable protons of the amino and carboxylic acid groups. The exact
chemical shifts can vary based on the solvent and concentration.

Table 1: Predicted *H NMR Spectral Data (DMSO-ds, 400 MHz)
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Chemical Shift
(3) ppm

Multiplicity

Integration

Assignment

Causality and
Expert
Insights

~8.10

Singlet

1H

Thiazole-H4

The proton at
position 4 is
deshielded by
the
electronegative
sulfur and
nitrogen atoms in
the ring and the
adjacent
electron-
withdrawing
carboxylic acid
group, resulting
in a downfield

chemical shift.

~7.60

Broad Singlet

2H

-NH2

Amine protons
are typically
broad due to
qguadrupole
coupling with the
nitrogen atom
and chemical
exchange. Their
chemical shift is
highly dependent
on solvent,
concentration,

and temperature.

~13.0

Very Broad
Singlet

1H

-COOH

The carboxylic
acid proton is
highly deshielded
and exhibits

significant
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broadening due
to rapid chemical
exchange with
solvent
molecules or
other acidic
protons. This
sighal may not
always be
observed
depending on the
sample
conditions.

3C NMR Spectral Data & Interpretation

The 13C NMR spectrum provides insight into the carbon environment of the molecule.

Table 2: Predicted 3C NMR Spectral Data (DMSO-ds, 100 MHz)
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. . . Causality and Expert
Chemical Shift (d) ppm Assignment .
Insights

This carbon is attached to two
) heteroatoms (N and S) and the
~171 C2 (Thiazole) _ _
amino group, leading to a

significant downfield shift.

The carbonyl carbon of the
) . carboxylic acid group
~163 C=0 (Carboxylic Acid) o )
characteristically appears in

this downfield region.

This carbon is adjacent to the
electron-withdrawing

~145 C4 (Thiazole) carboxylic acid group, causing
it to resonate further downfield

compared to C5.

This carbon is attached to the
] electron-donating amino
~125 C5 (Thiazole) ) ] ) ]
group, which shields it relative

to the other ring carbons.

Field-Proven Protocol for NMR Sample Preparation and
Acquisition

A high-quality spectrum is contingent on meticulous sample preparation.[3] This protocol
ensures reproducibility and optimal spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:

o Sample Weighing: Accurately weigh 5-10 mg of 5-aminothiazole-2-carboxylic acid. For 13C
NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-
noise ratio in a reasonable time.[4]
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o Solvent Selection: Choose a suitable deuterated solvent.[5] Dimethyl sulfoxide-de (DMSO-de)
is an excellent choice due to its ability to dissolve both the amino and carboxylic acid
functional groups.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a
small, clean vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.

« Filtration: To remove any particulate matter that could degrade spectral resolution, filter the
solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly
into a clean 5 mm NMR tube.[4][6]

o Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent
residual peak.[5]

o Acquire the *H spectrum, followed by the 13C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups
present in a molecule. The spectrum of 5-aminothiazole-2-carboxylic acid is dominated by
vibrations from the N-H, O-H, C=0, and C=N bonds.

Table 3: Key IR Absorption Bands
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Frequency Range . Functional Group . .
Intensity . Vibrational Mode

(cm™?) Assignment

3400 - 3100 Strong, Broad N-H and O-H Stretching

~1700 Strong C=0 (Carboxylic Acid)  Stretching

~1620 Medium-Strong C=N (Thiazole ring) Stretching

1550 - 1450 Medium C=C (Thiazole ring) Stretching

~1250 Strong C-O Stretching

Expert Interpretation: The IR spectrum will likely show a very broad absorption in the 3400-
2500 cm~1 region, which arises from the overlapping stretching vibrations of the O-H group of
the carboxylic acid (which is often very broad due to hydrogen bonding) and the N-H stretches
of the primary amine. The strong, sharp peak around 1700 cm~1 is a clear indicator of the
carboxylic acid's carbonyl (C=0) group.[7] The C=N and C=C stretching vibrations of the
thiazole ring provide fingerprint absorptions that confirm the presence of the heterocyclic core.

[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR
Spectroscopy

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample
preparation.[3][9]

e Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum to
subtract atmospheric (COz, H20) absorptions.[10]

o Sample Application: Place a small amount of the crystalline powder of 5-aminothiazole-2-
carboxylic acid onto the ATR crystal.[10]

e Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the
sample and the crystal surface.[8][10]

e Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to
32 scans at a resolution of 4 cm~1.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8479342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8479342/
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://specac.com/everything-you-need-to-know-about-atr-ftir-spectroscopy/
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g.,
isopropanol) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural
information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a
suitable "soft" ionization technique for this molecule, as it is polar and prone to protonation or
deprotonation.[11]

Expected Observations (ESI-MS):

o Positive lon Mode [M+H]*: The expected molecular ion peak would be at an m/z of 145.01,
corresponding to the protonated molecule (CaHsN202S+).

» Negative lon Mode [M-H]~: The expected molecular ion peak would be at an m/z of 143.00,
corresponding to the deprotonated molecule (C4aHsN202S7), likely from the carboxylic acid

group.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. A
characteristic fragmentation pathway for the [M+H]* ion would be the loss of water (H20, 18
Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple
techniques. The NMR data confirms the C-H framework and the specific connectivity of the
thiazole ring. The IR spectrum provides rapid confirmation of the essential amino and
carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight
and, by extension, the molecular formula. Together, these three techniques provide an
unambiguous and definitive structural confirmation of 5-aminothiazole-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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